Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate
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Overview
Description
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbonBenz(a)anthracene itself is known for its carcinogenic properties and is found in tobacco smoke and other sources of incomplete combustion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate typically involves multiple steps. One common method includes the bromination of benz(a)anthracene followed by dihydroxylation and acetylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for the bromination step, and osmium tetroxide (OsO4) or potassium permanganate (KMnO4) for the dihydroxylation . The final acetylation step can be achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and potential hazards. the general principles of organic synthesis, including the use of large-scale reactors and continuous flow processes, can be applied to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various epoxides and quinones.
Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various epoxides, quinones, and substituted derivatives of benz(a)anthracene.
Scientific Research Applications
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate involves its metabolic activation to form reactive intermediates, such as diol-epoxides. These intermediates can bind to DNA, forming adducts that lead to mutations and potentially cancer . The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Chrysene: A related compound with four fused benzene rings, also known for its carcinogenicity.
Dibenz(a,h)anthracene: A compound with five fused benzene rings, exhibiting similar biological activities.
Uniqueness
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate is unique due to its specific substitution pattern and the presence of both hydroxyl and bromo groups. This combination of functional groups allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
80399-25-3 |
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Molecular Formula |
C22H19BrO4 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
(4-acetyloxy-1-bromo-1,2,3,4-tetrahydrobenzo[a]anthracen-3-yl) acetate |
InChI |
InChI=1S/C22H19BrO4/c1-12(24)26-20-11-19(23)21-17(22(20)27-13(2)25)8-7-16-9-14-5-3-4-6-15(14)10-18(16)21/h3-10,19-20,22H,11H2,1-2H3 |
InChI Key |
UVOQAGPPNJETDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C32)Br |
Origin of Product |
United States |
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